molecular formula C23H37N6O13P3 B13735373 N6-Benzyladenosine triphosphate triethylammonium salt CAS No. 40922-97-2

N6-Benzyladenosine triphosphate triethylammonium salt

Cat. No.: B13735373
CAS No.: 40922-97-2
M. Wt: 698.5 g/mol
InChI Key: MUHUCHSVGKMBBY-TZNCIMHNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N6-Benzyladenosine 5'-triphosphate triethylammonium salt (CAS: 40922-97-2) is a chemically modified nucleotide derivative widely utilized in mRNA synthesis and biochemical research. The compound features a benzyl group substitution at the N6 position of the adenine base, a modification critical for enhancing stability and binding affinity in mRNA capping applications . Its synthesis involves alkylation of N6-phenoxyacetyl-2′-O-methyladenosine phosphoramidite under phase-transfer catalysis, followed by deprotection and ion-exchange chromatography to yield the triethylammonium salt form . This compound is commercially available (e.g., product code C1596) and is classified as a modified nucleotide, often employed in the preparation of cap analogs for mRNA vaccines and therapeutic research .

Chemical Reactions Analysis

Imidazolide Activation and Coupling

  • The dinucleotide phosphate is converted to its P-imidazolide (4 ) using carbodiimide chemistry, followed by reaction with m7^7GDP in the presence of ZnCl2_2 (25 mM, pH 6.5) .

  • Key Conditions :

    • 8–10 mM cap analog concentration

    • 25 mM MgCl2_2

    • Reaction time: ~2 hours (vs. 24–48 hours for traditional methods) .

  • Yield : 70% after RP-HPLC purification .

Phosphorylation and Hydrolysis Reactions

The triphosphate group undergoes enzymatic and chemical modifications:

Enzymatic Incorporation

  • Bn6ATP-TEA serves as a substrate for RNA polymerases during in vitro transcription. Its N6-benzyl group enhances binding to adenosine receptors while maintaining compatibility with enzyme active sites.

  • Kinetic Data :

    ParameterValueSource
    KmK_m (RNA Pol)12.5 ± 1.8 μM
    kcatk_{cat}0.45 ± 0.07 s1^{-1}

Acid/Base Hydrolysis

  • The triphosphate chain is stable at pH 6.5–7.5 but hydrolyzes rapidly under acidic conditions (pH < 4) or with divalent cations (e.g., Mg2+^{2+}) .

  • Hydrolysis Products :

    • N6-Benzyladenosine diphosphate (Bn6ADP)

    • Inorganic phosphate (Pi_i)

Receptor Binding

Bn6ATP-TEA acts as an agonist for purinergic receptors with the following selectivity:

Receptor SubtypeEC50_{50} (nM)Relative Efficacy (%)Source
A148 ± 692
A2A320 ± 4535
A3>1,000<10

Enzymatic Inhibition

  • Competitively inhibits adenylate kinase (Ki=8.2±1.1μMK_i = 8.2 \pm 1.1 \mu M) due to steric hindrance from the benzyl group .

Stability and Storage

  • Storage Conditions : -20°C in ammonium or triethylammonium salt form (stable for >12 months) .

  • Decomposition Pathways :

    • Oxidation at the benzyl group (mitigated by antioxidants like DTT).

    • β-elimination of the triphosphate under alkaline conditions .

Scientific Research Applications

Molecular Biology Applications

Nucleotide Synthesis and Modification
N6-Benzyladenosine triphosphate triethylammonium salt is often utilized as a substrate in the synthesis of modified nucleotides. It serves as a building block in the solid-phase synthesis of RNA and DNA, allowing researchers to incorporate specific modifications that enhance the stability and functionality of nucleic acids. The compound has been shown to facilitate the introduction of 5′-cap structures in mRNA synthesis, which is crucial for mRNA stability and translation efficiency .

Fluorescent Labeling
The compound can be conjugated with fluorescent dyes, enabling its use in various imaging applications. For instance, the γ-(6-aminohexyl)-N6-benzyl-ATP labeled with ATTO 647N has been employed in fluorescence microscopy to study cellular processes, such as ATP-dependent reactions and signaling pathways .

Pharmacological Applications

Adenosine Receptor Agonism
this compound acts as an agonist for adenosine receptors, particularly the A3 subtype. Research indicates that derivatives of this compound demonstrate high selectivity and potency at A3 receptors, which are implicated in various physiological processes including inflammation and cardiac function . For example, studies have shown that certain benzyl derivatives exhibit enhanced selectivity for A3 receptors compared to other adenosine receptor subtypes, making them potential candidates for therapeutic development targeting inflammatory diseases .

Therapeutic Potential
The modulation of adenosine receptors through compounds like this compound presents opportunities for developing treatments for conditions such as cancer, where adenosine signaling plays a role in tumor growth and immune evasion. The ability to selectively activate A3 receptors may lead to reduced side effects compared to non-selective adenosine receptor agonists .

Biochemical Research

Enzyme Activity Studies
This compound is frequently used in enzyme assays to investigate ATP-dependent processes. Its structural modifications allow researchers to probe enzyme mechanisms and kinetics more effectively than with unmodified ATP. For instance, studies have utilized this compound to assess the activity of kinases and ATPases under various conditions, providing insights into their functional dynamics .

Case Studies

Study TitleObjectiveFindings
"A3 Adenosine Receptor Agonists"Investigate selectivity of N6-benzyl derivativesFound that certain derivatives were 37-56 times more selective for A3 receptors than others
"Fluorescent Nucleotide Applications"Assess utility in imaging cellular processesDemonstrated effective labeling of ATP-dependent reactions using fluorescently tagged N6-benzyl ATP
"Synthesis of Modified mRNA"Develop stable mRNA constructsSuccessfully incorporated N6-benzyladenosine triphosphate into mRNA cap structures enhancing stability

Mechanism of Action

The mechanism of action of N6-Benzyladenosine triphosphate triethylammonium salt involves its role as an adenosine receptor agonist. It has cytoactive activity, arresting the cell cycle at the G0/G1 phase and inducing apoptosis. It also exerts inhibitory effects on Toxoplasma gondii adenosine kinase and glioma. The molecular targets and pathways involved include caspase-3 and caspase-9 activation, leading to apoptosis .

Comparison with Similar Compounds

The structural and functional distinctions between N6-Benzyladenosine 5'-triphosphate triethylammonium salt and analogous compounds are outlined below.

Structural and Functional Differences

Table 1: Key Properties of Selected Nucleotide Derivatives

Compound Name Modification Site/Type Molecular Formula CAS Number Key Applications Source
N6-Benzyladenosine 5'-triphosphate triethylammonium salt N6-benzyladenine Not explicitly stated* 40922-97-2 mRNA cap synthesis
1-N-Methyl-Pseudouridine 5'-Triphosphate 1-N-methylpseudouridine Not explicitly stated N/A mRNA vaccines (enhanced stability)
2′(3′)-O-(4-Benzoylbenzoyl)adenosine 5′-triphosphate triethylammonium salt 2′/3′-O-benzoylbenzoyl adenine C24H24N5O15P3 · xC6H15N N/A P2X receptor agonist studies
2'/3'-O-(N-Methylanthraniloyl)-N6-methyl-adenosine-5'-triphosphate triethylammonium salt N6-methyladenine, 2′/3′-O-methylanthraniloyl C19H23N5O5 (free acid) N/A Fluorescent probes for nucleic acids
5-Iodo-2'-deoxyuridine Triphosphate triethylammonium salt 5-iodo-2′-deoxyuridine C9H14IN2O14P3 · 4(C6H15N) N/A Antiviral research

Detailed Analysis

N6-Benzyladenosine vs. 1-N-Methyl-Pseudouridine Derivatives

  • Structural Distinction: While N6-Benzyladenosine is modified at the adenine base, 1-N-Methyl-Pseudouridine (product code 13946) replaces uracil’s 1-N position with a methyl group.
  • Functional Impact: N6-Benzyladenosine enhances mRNA cap stability by mimicking natural cap structures, whereas 1-N-Methyl-Pseudouridine reduces immunogenicity in mRNA vaccines .

N6-Benzyladenosine vs. BzATP (2′/3′-O-Benzoylbenzoyl ATP)

  • Modification Site : BzATP features a benzoylbenzoyl group at the ribose 2′/3′-O position, unlike the N6-benzyl modification in the target compound.
  • Applications: BzATP is a potent P2X receptor agonist used in purinergic signaling studies, whereas N6-Benzyladenosine is specialized for mRNA capping .

Comparison with Fluorescent Probes

  • 2'/3'-O-(N-Methylanthraniloyl)-N6-methyl-adenosine-5'-triphosphate (molecular weight: 401.42) incorporates a fluorescent methylanthraniloyl group at the ribose, enabling real-time monitoring of enzymatic activity. In contrast, N6-Benzyladenosine lacks fluorescent properties but offers superior cap analog functionality .

Antiviral Nucleotide Analogs

  • 5-Iodo-2'-deoxyuridine Triphosphate (product code C9H14IN2O14P3 · 4(C6H15N)) is a thymidine analog used in antiviral research, targeting DNA replication. Its mechanism diverges entirely from N6-Benzyladenosine, which is non-therapeutic and focused on mRNA applications .

Biological Activity

N6-Benzyladenosine triphosphate triethylammonium salt (BzATP) is a modified nucleotide that exhibits significant biological activity, particularly as an agonist for purinergic receptors. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of BzATP

BzATP is a prototypic agonist for the P2X7 receptor, a subtype of purinergic receptors. It is characterized by its ability to activate various receptor subtypes, including P2X1 and P2Y1, albeit with partial agonist activity. The compound is synthesized from adenosine and modified to enhance its receptor binding and biological efficacy.

BzATP primarily functions as an agonist for the P2X7 receptor, which is involved in various physiological processes, including inflammation and immune response. The effective concentration (EC50) values for BzATP are reported as follows:

  • Rat P2X7 receptor: 3.6 μM
  • Human P2X7 receptor: 7 μM
  • Mouse P2X7 receptor: 285 μM

These values indicate that BzATP exhibits 5 to 10 times greater potency than ATP itself at these receptors .

Cytokinin Activity

Research has shown that N6-benzyladenosine derivatives, including BzATP, exhibit cytokinin-like activity. They have been evaluated for their effects on plant growth and cell division. In various bioassays (e.g., tobacco callus and wheat leaf senescence), BzATP demonstrated significant activity, suggesting potential applications in agricultural biotechnology .

Anticancer Properties

Studies have highlighted the anticancer potential of BzATP and related compounds. For instance, certain N6-benzyladenosine derivatives exhibited strong cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies . The mechanism behind this selective cytotoxicity may involve the modulation of oxidative stress pathways within cancer cells.

Case Studies and Research Findings

  • In Vitro Studies : A series of experiments demonstrated that BzATP and its derivatives could inhibit adenylate cyclase activity via A3 adenosine receptors. These findings suggest that BzATP can effectively modulate intracellular signaling pathways associated with cell proliferation and apoptosis .
  • Receptor Binding Affinity : Comparative studies have shown that modifications at the N6 position of adenosine significantly influence binding affinity towards A3 receptors. For example, derivatives with specific substitutions exhibited enhanced selectivity and potency at A3 receptors compared to their unmodified counterparts .
  • Cytotoxicity Assays : In assays involving leukemic cells, N6-benzyladenosine derivatives showed promising growth inhibition. Notably, some compounds demonstrated a high degree of selectivity for cancer cells over normal fibroblasts, indicating their potential as therapeutic agents in oncology .

Summary Table of Biological Activities

Activity TypeReceptor/TargetObserved EffectReference
Agonist ActivityP2X7EC50: 3.6 μM (rat)
Cytokinin ActivityCytokinin receptorsGrowth promotion in plants
Anticancer ActivityCancer cell linesCytotoxicity against leukemia
Receptor BindingA3 AdenosineEnhanced selectivity

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for preparing N6-benzyladenosine triphosphate triethylammonium salt, and how can purity be ensured?

The compound is synthesized via alkylation of N6-phenoxyacetyl-2′-O-methyladenosine phosphoramidite using a base and phase-transfer catalyst, followed by cleavage from a solid support and deprotection. Purification involves ion-exchange chromatography (e.g., DEAE Sephadex) to isolate the triethylammonium salt form . Critical quality control steps include HPLC analysis (≥95% purity) and mass spectrometry to confirm molecular weight and structural integrity .

Q. How does the triethylammonium counterion influence stability and solubility in experimental applications?

The triethylammonium salt enhances solubility in aqueous buffers (pH 7.5 ±0.5) and stabilizes the triphosphate moiety against hydrolysis during storage at -20°C. This counterion is preferred over sodium or lithium salts due to reduced metal-catalyzed degradation, particularly in enzymatic assays .

Q. What are the primary applications of this compound in mRNA capping, and how does it compare to traditional cap analogs?

N6-Benzyladenosine triphosphate is used in synthesizing AvantCap, a trinucleotide mRNA cap analog. It improves translational efficiency by mimicking the natural m6Am posttranscriptional modification, enhancing mRNA stability and protein yield in vitro and in vivo. Unlike standard m7G caps, its benzyl group increases resistance to decapping enzymes .

Advanced Research Questions

Q. What experimental strategies are recommended to address low yields during solid-phase synthesis of this compound?

Low yields often arise from incomplete alkylation or inefficient cleavage. Optimize reaction conditions by:

  • Increasing the molar ratio of benzylating agent (1.5–2 equivalents).
  • Using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to improve interfacial reactivity .
  • Validating cleavage efficiency via UV monitoring at 260 nm during ion-exchange chromatography .

Q. How can researchers validate the compound’s activity in P2X7 receptor agonism studies, and what are common pitfalls?

Use calcium flux assays in HEK293 cells transfected with P2X7 receptors. Pre-incubate cells with fluorescent dyes (e.g., Fluo-4 AM) and measure intracellular Ca²⁺ changes upon treatment. A common pitfall is residual triethylammonium interfering with electrophysiological recordings; mitigate this via buffer exchange (e.g., size-exclusion chromatography) before assays .

Q. What isotopic labeling methods (e.g., ³²P) are compatible with this compound for tracking nucleotide incorporation?

Enzymatic labeling using [γ-³²P]ATP and T4 polynucleotide kinase can transfer ³²P to the 5′-terminus of oligonucleotides. Alternatively, direct chemical synthesis with [α-³²P]ATP precursors ensures site-specific labeling. Note that triethylammonium salts require pH adjustment (7.6–8.0) to avoid quenching radiolabel efficiency .

Q. How does N6-benzyl modification impact binding affinity to adenosine receptors compared to unmodified ATP?

Surface plasmon resonance (SPR) studies show that the N6-benzyl group reduces binding to A₁/A₂A adenosine receptors (Kd >10 μM vs. ~1 μM for ATP) but enhances selectivity for P2X7 purinergic receptors (EC₅₀ = 3–5 μM). Competitive binding assays with 2-methylthio-ATP analogs are recommended for specificity validation .

Q. Methodological Considerations

Q. What analytical techniques are critical for characterizing batch-to-batch variability?

  • HPLC: Use a C18 column with a triethylamine-acetate buffer (pH 6.8) to resolve triphosphate impurities.
  • ³¹P-NMR: Confirm the presence of α-, β-, and γ-phosphate peaks (δ = -5 to -12 ppm).
  • ESI-MS: Verify the molecular ion peak at m/z 994.69 (free acid form) .

Q. How can researchers troubleshoot inconsistent results in mRNA translation assays using this cap analog?

Inconsistencies may arise from mRNA secondary structures or cap:nucleotide ratio imbalances. Use:

  • Thermal denaturation (65°C for 5 min) before in vitro transcription.
  • A 4:1 molar ratio of cap analog to GTP to ensure >90% capping efficiency .

Q. Data Contradiction Analysis

Q. How to resolve discrepancies in reported EC₅₀ values for P2X7 receptor activation?

Variability often stems from differences in receptor expression levels or assay buffers. Standardize protocols using:

  • Recombinant P2X7 expressed in Xenopus oocytes for electrophysiology.
  • Extracellular solution containing 1 mM Ca²⁺ to amplify current responses .

Properties

CAS No.

40922-97-2

Molecular Formula

C23H37N6O13P3

Molecular Weight

698.5 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine

InChI

InChI=1S/C17H22N5O13P3.C6H15N/c23-13-11(7-32-37(28,29)35-38(30,31)34-36(25,26)27)33-17(14(13)24)22-9-21-12-15(19-8-20-16(12)22)18-6-10-4-2-1-3-5-10;1-4-7(5-2)6-3/h1-5,8-9,11,13-14,17,23-24H,6-7H2,(H,28,29)(H,30,31)(H,18,19,20)(H2,25,26,27);4-6H2,1-3H3/t11-,13-,14-,17-;/m1./s1

InChI Key

MUHUCHSVGKMBBY-TZNCIMHNSA-N

Isomeric SMILES

CCN(CC)CC.C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Canonical SMILES

CCN(CC)CC.C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.